molecular formula C20H17FN2O3 B1662435 Synta66 CAS No. 835904-51-3

Synta66

Katalognummer B1662435
CAS-Nummer: 835904-51-3
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: GFEIWXNLDKUWIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synta66 (S66) is a CRAC (Ca2+ release-activated Ca2+) channel inhibitor that blocks SOCE (store-operated Ca2+ entry) upon Ca2+ depletion from intracellular stores by thapsigargin in human vascular smooth muscle cells (VSMCs) with high potency .


Synthesis Analysis

Synta66 is an inhibitor of Orai, which forms the pore of the CRAC channel .


Molecular Structure Analysis

Synta66 contains total 45 bond(s); 28 non-H bond(s), 19 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 secondary amide(s) (aromatic), 2 ether(s) (aromatic), and 1 Pyridine(s) .


Chemical Reactions Analysis

Synta66 (10 μM) nearly completely blocks the Ca2+ entry signal evoked by CaCl2 addition, whereas it moderately reduces Ca2+ mobilization from stores with 10% to 30% in platelet .


Physical And Chemical Properties Analysis

Synta66 is a solid substance with a molecular weight of 352.36 g/mol .

Wissenschaftliche Forschungsanwendungen

Blockage of Store-Operated Ca2+ Influx

Synta66 has been studied for its ability to block store-operated calcium (SOC) influx, particularly in the context of cancer research. Waldherr et al. (2020) found that Synta66 is a highly selective ligand for the Orai1 pore, effectively blocking store-operated calcium entry in glioblastoma cells. However, it did not reduce cell viability in the tested cell lines. This research suggests the potential of Synta66 as a precise tool to observe interference in store-operated Orai1 channel function in vitro and the resulting downstream effects, particularly in cancer research (Waldherr et al., 2020).

Eigenschaften

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)phenyl]-3-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEIWXNLDKUWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Synta66

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Synta66
Reactant of Route 2
Reactant of Route 2
Synta66
Reactant of Route 3
Reactant of Route 3
Synta66
Reactant of Route 4
Reactant of Route 4
Synta66
Reactant of Route 5
Reactant of Route 5
Synta66
Reactant of Route 6
Reactant of Route 6
Synta66

Citations

For This Compound
218
Citations
L Waldherr, A Tiffner, D Mishra, M Sallinger, R Schober… - Cancers, 2020 - mdpi.com
… inhibitor Synta66 and … Synta66 is a highly selective ligand to the Orai1 pore and efficiently blocks store operated calcium entry in glioblastoma cells. Still, in the tested cell lines, Synta66 …
Number of citations: 27 www.mdpi.com
H Appleby, H Gaunt, S Jansz, A Hyman… - The FASEB …, 2014 - Wiley Online Library
Store‐operated CRAC (SOC) channels have been suggested as drivers of tumour expansion. The aim of this study was to determine the effectiveness of a putatively specific SOC …
Number of citations: 1 faseb.onlinelibrary.wiley.com
I Azimi, AH Bong, GXH Poo, K Armitage, D Lok… - Cellular and Molecular …, 2018 - Springer
… The differential effects of Synta66 and YM58483 were also apparent when proliferation was … and absence of YM58483 and Synta66 for 3 days, where YM58483, but not Synta66, had a …
Number of citations: 39 link.springer.com
S Chaki, I Alkanfari, S Roy, A Amponnawarat… - Frontiers in …, 2022 - frontiersin.org
… We also tested the effects of Synta66 on SP-induced … if Synta66 inhibits cytokine production and the recruitment of inflammatory cells in vivo. Mice were injected (ip) with Synta66 prior to …
Number of citations: 8 www.frontiersin.org
X Zhang, P Xin, RE Yoast, SM Emrich, MT Johnson… - Cell calcium, 2020 - Elsevier
… 10 μM Synta66 was applied to the bath when current reached steady state. At the end of … (at −100 mV) before and after addition of Synta66 represented as boxplots with the 25th to 75th …
Number of citations: 81 www.sciencedirect.com
R van Kruchten, A Braun, MAH Feijge… - … , and vascular biology, 2012 - Am Heart Assoc
… diphenylborate, and MRS1845 and the novel compounds, Synta66 and GSK-7975A. The potency of SOCE inhibition was in the order of Synta66>2-aminoethyl diphenylborate>GSK-…
Number of citations: 53 www.ahajournals.org
GXH Poo, I Azimi, SJ Roberts-Thomson, GR Monteith - 2017 - figshare.utas.edu.au
… Aims: To assess the effects of the selective SOCE inhibitors YM-58483 and Synta66 on calcium influx mediated by the Ca2+ store pump inhibitor cyclopiazonic acid (CPA), the …
Number of citations: 2 figshare.utas.edu.au
F Ye, Y Jiang, Y Zong, J Zhang, C Zhu, Y Yang… - Immunology Letters, 2022 - Elsevier
… U73122, 2-APB, and synta66 were used to explore whether … Meanwhile, synta66 reduced the voltage-dependent currents … U73122, 2-APB, and synta66 on the currents in MRGPRB2 −/− …
Number of citations: 3 www.sciencedirect.com
JW Heemskerk - Platelet procoagulant activity: focus on calcium entry …, 2013 - Citeseer
… washed human platelets, 2APB, Synta66, and GSK-7975A effectively … Both 2APB and Synta66 abrogated GPVI-induced Ca2+ … Synta66 has been shown to block ICRAC currents in mast …
Number of citations: 3 citeseerx.ist.psu.edu
YS Wang, TK Yeh, WC Chang, JP Liou, YM Liu… - European Journal of …, 2022 - Elsevier
… (A) Selected time points from the time-lapse images represent the inhibition effect of MPT0M004 (8a), Synta66 or 2-APB post-treatment on TG-induced STIM1-Orai1 interaction. Images …
Number of citations: 9 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.